Z-D-Met-OH

Overview

Description

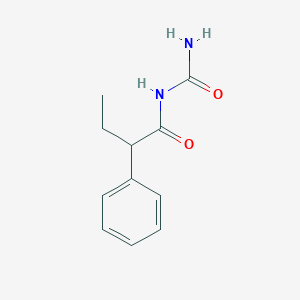

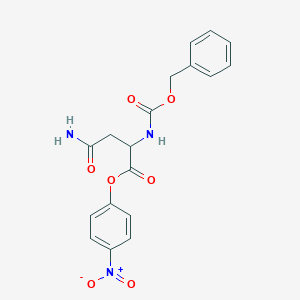

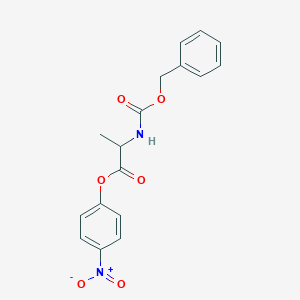

Z-D-Met-OH, also known as Cbthis compound, is a derivative of Methionine . It is recognized to be beneficial as ergogenic dietary substances and is known to supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results .Physical And Chemical Properties Analysis

This compound has a molecular weight of 283.4 . Other specific physical and chemical properties are not provided in the search results.Scientific Research Applications

Zirconium hydroxide (Zr(OH)4) shows effective sorption properties and reactivity towards chemical warfare agents and toxic industrial chemicals. Environmental factors like CO2 and H2O impact its chemical reactivity. The hydrolysis of dimethyl methylphosphonate (DMMP) on Zr(OH)4 was studied under various conditions, demonstrating its potential for chemical decontamination in diverse real-world environments (Balow et al., 2017).

Methanol adsorption and decomposition on ZnO surfaces were investigated using density functional theory. This study examined the interaction of methanol with ZnO, proposing several pathways for its decomposition. The findings are relevant for understanding the chemical behavior of similar compounds on metal oxide surfaces (Vo et al., 2013).

The surface composition of ZnO nanorods was studied using X-ray photoelectron spectroscopy. The presence of OH bonds and their role in surface recombination was analyzed. This research contributes to the understanding of surface chemistry of metal oxides, which could be relevant for compounds like "Z-D-Met-OH" (Yang et al., 2010).

A study on direct oxidation of methanol to formaldehyde by N2O on Fe–ZSM-5 zeolite provides insights into the catalytic oxidation processes on metal-oxide sites. This might be indirectly related to the reactivity of "this compound" in similar catalytic environments (Fellah, 2011).

Nanometer ZnO powders were studied for their role in enhancing the ozonation of dichloroacetic acid in water. This demonstrates the potential application of metal oxides in environmental remediation and may offer insights into the reactivity of similar compounds (Zhai et al., 2010).

A study on Pd/H-ZSM-5 catalysts for methane combustion explored how surface acidic sites of metal oxides influence the formation of active metal species. This research could provide context for understanding the catalytic properties of similar compounds (Lou et al., 2016).

Safety and Hazards

Future Directions

The future directions of Z-D-Met-OH are not explicitly mentioned in the search results .

Relevant Papers Several papers related to this compound were found . These papers discuss various topics such as the quantification of singlet oxygen and hydroxyl radicals upon UV irradiation of surface water , the promising application of D-Amino Acids toward clinical therapy , and interface modification by Fmoc-Met-OH molecule for high-efficient perovskite solar cells .

Mechanism of Action

Target of Action

Z-D-Met-OH, a derivative of the essential amino acid Methionine , is primarily targeted towards the secretion of anabolic hormones, supply of fuel during exercise, and mental performance during stress-related tasks . It also plays a role in preventing exercise-induced muscle damage .

Mode of Action

It is known to influence the secretion of anabolic hormones . This suggests that it may interact with hormone receptors or enzymes involved in hormone synthesis, thereby modulating their activity.

Biochemical Pathways

this compound, being a derivative of Methionine, is likely involved in the Methionine cycle and other related biochemical pathways. Methionine is a crucial part of many biological processes, including protein synthesis and the production of cysteine, another important amino acid

Pharmacokinetics

Methionine is well-absorbed and distributed throughout the body, where it is metabolized in the liver and excreted in the urine . The impact of these properties on the bioavailability of this compound is yet to be determined.

Result of Action

Given its role in influencing the secretion of anabolic hormones and providing fuel during exercise, it can be inferred that this compound may have a significant impact on muscle growth and energy metabolism .

properties

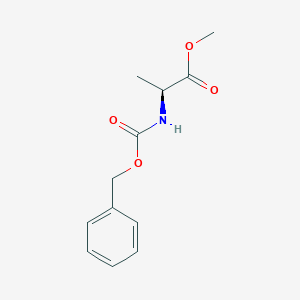

IUPAC Name |

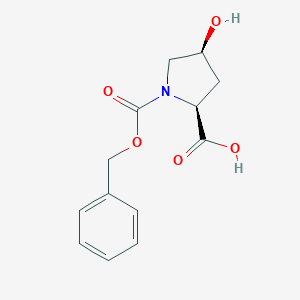

(2R)-4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4S/c1-19-8-7-11(12(15)16)14-13(17)18-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,14,17)(H,15,16)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPKHNNQXKZMOJJ-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501316639 | |

| Record name | CBZ-D-Methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28862-80-8 | |

| Record name | CBZ-D-Methionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28862-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CBZ-D-Methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(benzyloxy)carbonyl]-L-aspartic acid](/img/structure/B554431.png)

![N-[(Benzyloxy)carbonyl]-L-alanine](/img/structure/B554441.png)